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Merrifield resin

Cat. No.: B8021640
M. Wt: 387.0 g/mol
InChI Key: DJHIUUBWYJTORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectory and Seminal Contributions of Merrifield Resin

The history of this compound is intrinsically linked to the development of solid-phase peptide synthesis (SPPS) and the pioneering work of Robert Bruce Merrifield.

Inception of Solid-Phase Peptide Synthesis and Robert Bruce Merrifield’s Nobel Prize.

Prior to the advent of solid-phase synthesis, the synthesis of peptides was a laborious and often inefficient process conducted entirely in solution. Each coupling step to add an amino acid required extensive purification to remove excess reagents and by-products, leading to significant material loss and making the synthesis of longer peptides exceedingly difficult msu.edurockefeller.edu.

Robert Bruce Merrifield, an American biochemist, conceived the idea of anchoring the growing peptide chain to an insoluble solid support in 1959 rockefeller.edu. This innovative approach allowed for the use of excess reagents to drive reactions to completion, with simple filtration steps to remove unreacted materials and by-products after each reaction cycle msu.edupeptide.comjove.com. The peptide chain remained attached to the solid support throughout the synthesis, minimizing mechanical losses pressbooks.publibretexts.org.

Merrifield's seminal paper describing solid-phase peptide synthesis on crosslinked polystyrene beads was published in 1963 peptide.comacs.orgpeptide.com. This methodology revolutionized the field, making the synthesis of peptides significantly faster and more practical msu.edufiveable.me. For his groundbreaking work, Robert Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984 msu.edurockefeller.edujove.comacs.orgfiveable.mewikipedia.org. The Nobel committee recognized his method as "simple and ingenious" and highlighted its significant impact on research in biochemistry, molecular biology, pharmacology, and medicine acs.org.

Evolution of Solid-Phase Synthesis Methodologies Utilizing this compound.

Following its inception, this compound became the foundational solid support for SPPS. The initial procedure involved attaching the C-terminal amino acid to the resin through an ester bond and utilizing the Boc/Bzl (tert-butyloxycarbonyl / Benzyl) protection scheme peptide.compressbooks.publibretexts.org. This method, while revolutionary, had limitations, particularly the need for highly acidic conditions (such as using liquid hydrogen fluoride) for cleavage of the peptide from the resin, which could potentially damage sensitive peptide sequences slideshare.netpeptide.com.

The field of solid-phase synthesis evolved significantly, building upon Merrifield's initial work. Key advancements included the introduction of alternative resins and protecting group strategies. For instance, the development of Wang resin by Su-Sun Wang and the widespread adoption of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group provided a base-labile alternative for deprotection, offering milder cleavage conditions peptide.compressbooks.pubslideshare.net. The concept of orthogonal protection, where different protecting groups are removed under distinct conditions, further enhanced the versatility and efficiency of solid-phase synthesis peptide.compeptide.com.

Beyond peptide synthesis, the solid-phase technique using this compound and its derivatives has been adapted for the synthesis of other important biomolecules, including nucleotides and saccharides, as well as for general solid-phase organic synthesis msu.edujove.comwikipedia.orgsioc-journal.cnsioc-journal.cn. The development of automated peptide synthesizers, directly enabled by the solid-phase approach, further accelerated research and the production of synthetic peptides msu.edurockefeller.edupressbooks.publibretexts.orgfiveable.me. The ability to perform simultaneous parallel synthesis and the development of combinatorial chemistry techniques, often utilizing solid supports like this compound, have allowed for the rapid generation of large libraries of compounds for screening purposes peptide.comjove.comslideshare.net.

Foundational Principles of this compound-Based Solid-Phase Chemistry.

This compound is typically a cross-linked polystyrene resin functionalized with chloromethyl groups (-CH₂Cl) libretexts.orgpeptide.comwikipedia.orgresearchgate.net. The crosslinking, usually with 1-2% divinylbenzene (B73037) (DVB), provides mechanical stability and renders the resin insoluble in common solvents peptide.comwikipedia.org. The chloromethyl groups serve as reactive sites, or "handles," for the covalent attachment of the starting material, such as the first amino acid in peptide synthesis pressbooks.pubpeptide.comresearchgate.net.

The core principle of this compound-based solid-phase synthesis involves anchoring the molecule being synthesized to the insoluble resin beads msu.edujove.compowdersystems.com. Reactions are then carried out in solution, allowing reagents to diffuse into the porous resin matrix and react with the immobilized species researchgate.net. After each reaction step, excess soluble reagents, side products, and impurities are simply washed away by filtering the resin, while the growing product remains attached to the solid support peptide.comjove.compowdersystems.com. This eliminates the need for time-consuming purification steps between each reaction, which is a major advantage over solution-phase synthesis pressbooks.pubfiveable.me.

In peptide synthesis using this compound, the C-terminal amino acid, protected at its N-terminus, is typically attached to the chloromethyl group of the resin via an ester linkage pressbooks.publibretexts.org. The protecting group on the N-terminus is then removed, and the next protected amino acid is coupled to the free amine. This cycle of deprotection, washing, and coupling is repeated sequentially until the desired peptide sequence is assembled jove.comlibretexts.orgpowdersystems.com. Finally, the synthesized peptide is cleaved from the resin, often under acidic conditions, and any remaining protecting groups are removed slideshare.netpeptide.compowdersystems.com. The swelling characteristics of the resin in different solvents are important for efficient diffusion of reagents and solvation of the growing peptide chain within the polymer matrix peptide.comwikipedia.orgresearchgate.net.

PropertyDescription
Chemical CompositionCross-linked polystyrene functionalized with chloromethyl groups. libretexts.orgpeptide.comwikipedia.orgresearchgate.net
Physical FormWhite beads. wikipedia.orgchemicalbook.com
Crosslinking AgentTypically divinylbenzene (DVB), often 1-2%. peptide.com
Functional GroupChloromethyl (-CH₂Cl). libretexts.orgpeptide.comwikipedia.orgresearchgate.net
Key ApplicationSolid-phase peptide synthesis (SPPS). peptide.comsioc-journal.cnsioc-journal.cnresearchgate.netpowdersystems.com
SwellingSwells in suitable solvents like ethyl acetate, DMF, and DMSO. peptide.comwikipedia.org

Synthesis and Chemical Modification of this compound

This compound, a foundational tool in solid-phase synthesis, is a chloromethylated cross-linked polystyrene polymer. Its utility stems from the ability to anchor molecules to a solid support, facilitating purification by simple filtration and washing. The synthesis of the resin itself and its subsequent functionalization are critical steps that dictate its application in various chemical syntheses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H27Cl B8021640 Merrifield resin

Properties

IUPAC Name

1,2-bis(ethenyl)benzene;1-chloroprop-2-enylbenzene;styrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C9H9Cl.C8H8/c1-3-9-7-5-6-8-10(9)4-2;1-2-9(10)8-6-4-3-5-7-8;1-2-8-6-4-3-5-7-8/h3-8H,1-2H2;2-7,9H,1H2;2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHIUUBWYJTORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C.C=CC(C1=CC=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Modification of Merrifield Resin

Preparative Routes for Merrifield Resin

There are two primary methods for the preparation of this compound: the chloromethylation of pre-formed polystyrene and the copolymerization of styrene (B11656) with a functionalized monomer.

Chloromethylation of Polystyrene

The most common method for synthesizing this compound is through the chloromethylation of a polystyrene-divinylbenzene (PS-DVB) copolymer. This electrophilic aromatic substitution reaction introduces the reactive chloromethyl group onto the aromatic rings of the polystyrene backbone. The reaction is typically carried out by treating the polystyrene beads with a chloromethylating agent in the presence of a Lewis acid or protonic acid catalyst. brainly.comgoogle.com

Common chloromethylating agents include chloromethyl methyl ether (CH3OCH2Cl) or a mixture of paraformaldehyde and hydrogen chloride. google.com Lewis acid catalysts such as tin(IV) chloride (SnCl4) or aluminum chloride (AlCl3) are frequently employed to facilitate the reaction. brainly.comgoogle.com Protonic acids like sulfuric acid, phosphoric acid, and acetic acid can also catalyze the reaction. google.com

The reaction conditions, including temperature and time, must be carefully controlled to achieve the desired degree of functionalization and to minimize side reactions. itu.edu.tr A significant side reaction is Friedel-Crafts alkylation between the newly introduced chloromethyl group of one polymer chain and a phenyl ring of another, leading to additional cross-linking. itu.edu.tr This can be mitigated by conducting the reaction at low temperatures, for instance, 0°C. itu.edu.tr

Table 1: Reaction Parameters for Chloromethylation of Polystyrene

ParameterDetails
Polymer Polystyrene cross-linked with divinylbenzene (B73037) (PS-DVB)
Chloromethylating Agents Chloromethyl methyl ether, Paraformaldehyde/HCl
Catalysts Lewis Acids (e.g., SnCl4, AlCl3), Protonic Acids
Side Reactions Additional cross-linking via Friedel-Crafts alkylation

Copolymerization of Styrene and 4-Vinylbenzyl Chloride

An alternative route to this compound involves the copolymerization of styrene and 4-vinylbenzyl chloride, with a cross-linking agent such as divinylbenzene. wikipedia.org This method offers the advantage of incorporating the chloromethyl functionality directly into the polymer backbone during polymerization, which can provide better control over the distribution of functional groups. google.com

The polymerization is typically a free-radical polymerization initiated by a thermal initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). nih.gov The ratio of the monomers (styrene, 4-vinylbenzyl chloride, and divinylbenzene) in the reaction mixture determines the properties of the final resin, including the degree of cross-linking and the loading capacity of the chloromethyl groups. google.com This approach can be used to create resins with functional groups distributed in a specific manner, for example, concentrated on the surface of the polymer beads. google.com

Functionalization Strategies for this compound

The chloromethyl group of this compound serves as a versatile handle for a wide range of chemical modifications. These modifications can be broadly categorized into the grafting of linkers and cleavable handles, and the derivatization of the resin to impart specific chemical reactivity.

Derivatization of this compound for Specific Chemical Reactivity

The chloromethyl group of this compound can be readily converted into a wide array of other functional groups through nucleophilic substitution reactions. This derivatization allows the resin to be used as a solid-supported reagent, catalyst, or scavenger.

A common modification is the reaction with amines to introduce amino functionalities. Primary, secondary, and polyamines have been attached to this compound for various applications, including the chelation of metal ions and as catalytic supports. researchgate.netmdpi.com For instance, this compound functionalized with bidentate amines has been used to support reducing complexes. researchgate.net

Phosphine (B1218219) ligands can also be immobilized on this compound. taylorandfrancis.com This is achieved by reacting the resin with a phosphide (B1233454) anion or a phosphine with a nucleophilic group. These polymer-supported phosphines can then be used to complex with transition metals to create heterogeneous catalysts for reactions such as Suzuki couplings and hydrogenations. taylorandfrancis.com

Furthermore, this compound can serve as a scaffold for the immobilization of various catalysts. For example, Grubbs catalysts for olefin metathesis have been attached to this compound, often via a linker, to facilitate catalyst recycling. nih.gov Polyoxometalates have also been immobilized on functionalized this compound for use in oxidation reactions. mdpi.com

Table 3: Derivatization of this compound for Specific Chemical Reactivity

Derivatizing Reagent/MethodResulting Functional GroupApplication
Secondary AminesTertiary AmineSolid-phase synthesis of tertiary amines researchgate.net
Bidentate Amines (e.g., 2-aminomethylpyridine)Chelating AmineSupport for reducing complexes, metal ion sensing researchgate.net
Lithium diphenylphosphide (LiPPh2)DiphenylphosphineLigand for transition metal catalysts
Protected α-amino acidsAmino AcidHeterogeneous organocatalysis nih.gov
Thiolates (R-S-)ThioetherAnchoring point for synthesis, scavenger resins
Azide (N3-)AzidePrecursor for amines (via reduction) or triazoles (via click chemistry)
Cyanide (CN-)NitrileChemical synthesis intermediate
Diethyl (3-(1H-imidazol-1-yl)propyl)phosphoramidatePhosphoramidateSeparation of actinides researchgate.net

Mechanistic and Methodological Investigations in Merrifield Resin Supported Reactions

Reaction Kinetics and Diffusion Phenomena on Merrifield Resin

The efficiency of solid-phase synthesis on this compound is intrinsically linked to the interplay between reaction kinetics and the diffusion of reagents within the polymer matrix. The cross-linked polystyrene backbone of the resin, while providing a solid support, also introduces a microenvironment where the mobility of reactants can be restricted.

The physical structure of the resin beads also plays a role. The use of resin-coated glass beads, which decreases the diffusion length, can reduce mass transfer resistance by one to two orders of magnitude compared to traditional this compound. rsc.org This highlights that while the chemical reaction may be the primary rate-limiting step, diffusion phenomena cannot be entirely disregarded, especially when designing washing steps to remove reactants and byproducts. The slow removal of the last traces of substances from the resin suggests that adsorptive effects within the polymer matrix can be significant. rsc.org

The reaction kinetics on this compound are also influenced by the bead size. Smaller beads offer a higher surface area to volume ratio, which generally leads to faster reaction kinetics. peptide.com However, practical considerations such as filtration times often dictate the use of beads within a specific size range. peptide.com

Table 1: Comparison of Diffusion and Reaction Times for Amino Acid Coupling on this compound

Reactant Resin Modification Time to 99% Conversion (extrapolated) Time to 99.99% Diffusion Equilibrium (calculated) Rate-Limiting Step
Bpoc-Gly Ala-Resin > 15 s < 3.0 s Reaction
Bpoc-Ala Ala-Resin > 15 s < 3.0 s Reaction
Bpoc-Phe Val-Resin > 15 s < 3.0 s Reaction

Stereochemical Control and Regioselectivity in this compound-Bound Syntheses

The solid support in this compound-based synthesis can influence the stereochemical and regiochemical outcomes of reactions. The polymer backbone can create a unique steric environment around the reactive sites, which can be exploited to achieve desired selectivity.

In the context of peptide synthesis, the preservation of stereochemical integrity at the α-carbon of the amino acids is paramount. The use of appropriate protecting groups and coupling reagents is the primary strategy to prevent racemization. However, the resin itself can play a role. The attachment of the growing peptide chain to an insoluble support can, in some cases, reduce the conformational flexibility of the intermediates, thereby minimizing side reactions that could lead to loss of stereochemical purity.

Regioselectivity is another critical aspect that can be controlled in this compound-supported synthesis. For example, in the formation of cyclic iminium ions from resin-bound amines, the direction of cyclization can be controlled to yield a single regioisomer. conicet.gov.ar By attaching an aldehyde-containing moiety to the peptide backbone, subsequent acid-mediated cleavage from the resin can initiate a cyclization that proceeds in a specific direction, either towards the C-terminus or the N-terminus. conicet.gov.ar Studies have shown that under specific conditions, such as using 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), exclusive formation of one regioisomer can be achieved. conicet.gov.ar The type of secondary amide or the nature of N-substituents on the peptide backbone did not appear to influence this regioselectivity. conicet.gov.ar

The ability to achieve high regioselectivity on a solid support simplifies the purification process, as it minimizes the formation of isomeric byproducts. This is a significant advantage over solution-phase synthesis, where the separation of regioisomers can be challenging.

Table 2: Regioselective Cyclization on a Resin Support

Reaction Reagents and Conditions Outcome
Cyclic N-acyliminium formation i) 50% TFA in DCM, rt, 1 h Exclusive formation of a single regioisomer
Cleavage and reduction i) 50% TFA, 10% TES in DCM, rt, 1 h Reduced single regioisomer

Optimization of Reaction Conditions for this compound Supported Transformations

The choice of solvent is a critical parameter in reactions involving this compound, as it directly impacts the swelling of the polymer beads and, consequently, the accessibility of the reactive sites. researchgate.net The cross-linked polystyrene matrix of the resin is insoluble in organic solvents but will swell to varying degrees depending on the solvent's ability to solvate the polymer chains. peptide.com

A high degree of swelling is generally desirable as it facilitates the diffusion of reagents into the resin core, leading to shorter reaction times and more complete conversions. peptide.com Solvents are often categorized based on their ability to swell the resin:

Good solvents: Swelling of at least 4.0 mL/g. nih.gov

Moderate solvents: Swelling between 2.0 and 4.0 mL/g. nih.gov

Poor solvents: Swelling less than 2.0 mL/g. nih.gov

Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents that effectively swell this compound. nobelprize.org For instance, 1% divinylbenzene (B73037) (DVB) cross-linked polystyrene resin can swell 4 to 6 times its original volume in DCM. peptide.com The degree of cross-linking is inversely proportional to the swelling capacity; a 2% DVB cross-linked resin swells only 2 to 4 times its original volume in the same solvent. peptide.com

Research has shown that the swelling behavior can be predicted using Hansen solubility parameters (HSP). researchgate.net For this compound, a good swelling solvent should have a low hydrogen bonding parameter (δH), a polarity parameter (δP) of less than 10, and a dispersion parameter (δD) in the range of 16-20. whiterose.ac.uk The use of binary solvent mixtures can also be optimized to achieve high resin swelling. researchgate.net

The nature of the functional group on the resin and the loading level can also influence swelling, often having a more significant impact than physical parameters like bead size. nih.gov

Table 3: Swelling of 1% Cross-linked Polystyrene in Various Solvents

Solvent Swelling (mL/g) Classification
Tetrahydrofuran (THF) 5.5 Good
Toluene 5.2 Good
Dichloromethane (DCM) 4.8 Good
Dioxane 4.8 Good
Dimethylformamide (DMF) 4.2 Good
Acetonitrile 3.5 Moderate
Acetic Acid 2.0 Poor
Ethanol 1.3 Poor
Water 1.0 Poor

Influence of Temperature and Pressure on this compound Reactions

Temperature is a key parameter that can significantly affect the rate of reactions on this compound. As with solution-phase chemistry, increasing the temperature generally increases the reaction rate. However, the stability of the resin, the linker, and the protecting groups must be considered. For example, in the attachment of Boc-amino acids to this compound, the reaction is often heated to 50 °C overnight to ensure complete reaction. sigmaaldrich.com In contrast, cleavage of peptides from the resin using hydrogen fluoride (B91410) (HF) is typically carried out at temperatures between 0 °C and 5 °C to minimize side reactions. peptide.com

The thermal stability of the resin itself is also a factor. While polystyrene is relatively stable, prolonged exposure to high temperatures can lead to degradation. The choice of temperature is therefore a balance between achieving a desirable reaction rate and maintaining the integrity of the solid support and the synthesized molecule.

The effect of pressure on reactions conducted on this compound is less commonly studied. High pressure can influence the volume of activation of a reaction and can also affect the physical properties of the resin, such as its swelling behavior. In the context of material science, increasing pressure during hot press molding of polymer composites can enhance properties like density and crystallinity. researchgate.net While not a standard practice in solid-phase synthesis, the application of pressure could potentially be used to modulate reaction rates or selectivities in specific cases. However, the practical implementation of high-pressure conditions in standard solid-phase synthesis equipment is a significant challenge.

A fundamental advantage of solid-phase synthesis using this compound is the ability to use a large excess of soluble reagents to drive reactions to completion. nobelprize.orgpeptide.com Since the growing molecule is attached to the insoluble resin, excess reagents and byproducts can be easily removed by simple filtration and washing. nobelprize.orgspcmc.ac.in This strategy is crucial for achieving the high coupling efficiencies (often greater than 99.5%) required for the successful synthesis of long peptides or other polymers. chem-station.com

The amount of excess reagent is typically determined based on the loading of the resin, which is the amount of the initial substrate attached per gram of resin. For example, in peptide synthesis, the incoming protected amino acid is often used in a 3- to 5-fold excess relative to the free amine sites on the resin. The coupling reagents are also used in excess to ensure the rapid and complete formation of the peptide bond.

While the use of excess reagents is a powerful tool, it is also important to consider the potential for side reactions. For instance, in the attachment of amino acids to hydroxymethyl-functionalized resins, the use of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can lead to enantiomerization and dipeptide formation, especially with prolonged reaction times or larger quantities of the catalyst. sigmaaldrich.com Therefore, the stoichiometry of all reagents, including catalysts and scavengers, must be carefully optimized to maximize the yield of the desired product while minimizing the formation of impurities.

During the cleavage step, scavengers are added in significant excess to trap reactive species that are generated and could otherwise react with the target molecule. For example, in HF cleavage, anisole (B1667542) and dimethylsulfide are often added to scavenge carbocations. peptide.com

Table 4: Typical Reagent Stoichiometry in this compound-Based Peptide Synthesis

Step Reagent Typical Excess (relative to resin loading)
Amino Acid Attachment Boc-amino acid cesium salt 1.2 equivalents
Coupling Protected amino acid 3-5 fold
Coupling Coupling reagent (e.g., DIC, HBTU) 3-5 fold
Cleavage Scavengers (e.g., anisole, DMS) Varies, often added as a percentage of the cleavage cocktail

Computational Modeling of Chemical Reactions on this compound

Computational modeling has emerged as a valuable tool for understanding and predicting the behavior of chemical reactions on solid supports like this compound. These models can provide insights into aspects that are difficult to probe experimentally, such as the conformation of resin-bound molecules and the detailed mechanism of reactions within the polymer matrix.

Models can range from quantum mechanical calculations on small model systems that represent the reactive site to molecular dynamics simulations of the solvated resin bead. Quantum mechanical methods can be used to study the electronic effects of the resin on the reaction mechanism and to predict reaction barriers and transition state geometries. This information can be useful for understanding the origins of stereoselectivity and regioselectivity.

Molecular dynamics simulations can provide a more dynamic picture of the resin environment. These simulations can model the swelling of the resin in different solvents and the diffusion of reagents through the polymer network. This can help in the rational selection of solvents and in understanding the factors that limit reaction rates.

Furthermore, computational models can be used to predict the properties of molecules synthesized on the resin. For example, by modeling the folding of a peptide chain while it is still attached to the resin, it may be possible to predict sequences that are prone to aggregation, which is a common problem in solid-phase peptide synthesis.

Recent advancements in computational chemistry allow for the modeling of complex systems that involve charged solutes and solid-bound molecules, coupling the mechanics of the deformable solid matrix with the chemistry of the reactions. nih.gov This is particularly relevant for this compound, where the polymer matrix can swell and deform in response to changes in the solvent and the growing molecule. By incorporating the state of strain as a variable in the reaction rate, these models can provide a more accurate description of the mechanochemical processes occurring on the resin. nih.gov

The use of computational models can accelerate the optimization of reaction conditions by allowing for the virtual screening of different reagents, solvents, and temperatures. mit.edu This can reduce the amount of empirical experimentation required and lead to more efficient and robust synthetic protocols.

Advanced Applications of Merrifield Resin in Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS) via Merrifield Resin

The development of Solid-Phase Peptide Synthesis (SPPS) was the initial and most profound application of this compound. nih.govbeilstein-journals.orglibretexts.org By anchoring the C-terminal amino acid to the insoluble polymer beads, a peptide chain can be assembled in a stepwise fashion from the C-terminus to the N-terminus. nobelprize.orgbeilstein-journals.org This method drastically simplified what was once a long and arduous process in solution. libretexts.orglibretexts.org

Successful SPPS relies on the use of temporary protecting groups for the α-amino group of the incoming amino acid and more permanent protecting groups for reactive side chains. peptide.com Two dominant strategies have been established: the original Boc/Bzl approach and the later developed Fmoc/tBu strategy. beilstein-journals.org

The Boc/Bzl strategy is the classic method developed by Merrifield. beilstein-journals.org It operates on a principle of graduated acid lability. The Nα-tert-butyloxycarbonyl (Boc) group is used for temporary protection and is removed at each step by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA). nobelprize.org The side-chain protecting groups, often benzyl (Bzl) based, and the benzyl-ester linkage to the this compound are stable to these conditions but are cleaved simultaneously at the end of the synthesis using a very strong acid, such as anhydrous hydrofluoric acid (HF). nobelprize.orgbeilstein-journals.org

The Fmoc/tBu strategy is based on an orthogonal protection scheme, where the protecting groups are removed by entirely different chemical mechanisms. fiveable.me The temporary Nα-(9-fluorenyl)methyloxycarbonyl (Fmoc) group is base-labile and is typically removed with a solution of piperidine in an organic solvent like dimethylformamide (DMF). youtube.com The side-chain protecting groups are tert-butyl (tBu) based and are acid-labile, removed during the final cleavage from the resin with TFA. nih.gov While the classic this compound's benzyl ester linkage is not ideal for this strategy due to its requirement for strong acid cleavage, its principles have been adapted to other resins like the Wang resin. libretexts.orglibretexts.org However, studies have shown that with careful selection of deprotection protocols, the this compound can be feasible for Fmoc-based synthesis of shorter peptides.

Table 1: Comparison of Boc/Bzl and Fmoc/tBu Strategies in SPPS

FeatureBoc/Bzl Strategy (on this compound)Fmoc/tBu Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)(9-fluorenyl)methyloxycarbonyl (Fmoc)
Nα-Deprotection Agent Moderate Acid (e.g., 50% TFA in DCM)Base (e.g., 20% Piperidine in DMF)
Side-Chain Protection Benzyl (Bzl) basedtert-butyl (tBu) based
Final Cleavage Agent Strong Acid (e.g., HF, TFMSA)Moderate Acid (e.g., 95% TFA)
Chemistry Principle Graduated Acid LabilityOrthogonal
Primary Resin This compoundWang Resin, Rink Amide Resin

The synthesis of a peptide on this compound proceeds through a series of repeated cycles, with each cycle adding one amino acid to the growing chain. peptide.comlibretexts.orgfiveable.me

The general process for one cycle is as follows:

Attachment of the first amino acid: The process begins by anchoring the C-terminal amino acid to the chloromethylated resin. libretexts.orglibretexts.org A common and effective method is the cesium salt method, where the Boc-protected amino acid cesium salt performs a nucleophilic displacement of the chloride on the resin, forming a stable benzyl ester linkage. free.frpeptide.comcombichemistry.com

Deprotection: The temporary Nα-protecting group (typically Boc) of the resin-bound amino acid is removed. In the Boc strategy, this is achieved by treating the resin with a solution of TFA in dichloromethane (B109758) (DCM). nobelprize.org

Washing: After deprotection, the resin is thoroughly washed with solvents like DCM and DMF to remove excess reagents and by-products. peptide.comfiveable.me

Neutralization: The resulting ammonium salt is neutralized to the free amine, typically using a tertiary amine such as diisopropylethylamine (DIEA). nobelprize.orgpeptide.com

Coupling: The next Nα-protected amino acid is introduced and coupled to the free amine of the resin-bound peptide. The carboxyl group of the incoming amino acid must be activated to facilitate the formation of the amide (peptide) bond. fiveable.me Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). fiveable.meyoutube.com

Final Wash: The resin is washed again to remove any unreacted amino acid and coupling by-products, leaving the newly elongated peptide-resin ready for the next cycle. peptide.comfiveable.me

This entire sequence is repeated for each amino acid in the desired peptide sequence. nobelprize.orglibretexts.org

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of the permanent side-chain protecting groups. fiveable.me For the classic benzyl ester linkage of a peptide to a this compound, this requires treatment with a strong, anhydrous acid. free.frpeptide.comrapp-polymere.com

The most common and effective reagents for this purpose are:

Hydrogen Fluoride (B91410) (HF): This is the traditional reagent for cleaving peptides from this compound. nobelprize.orgpeptide.comsigmaaldrich.com The procedure requires specialized, HF-resistant apparatus (typically made of Teflon) due to the corrosive nature of HF. peptide.compeptide.com

Trifluoromethanesulfonic acid (TFMSA): Often referred to as triflic acid, TFMSA is a strong alternative to HF that does not require a special apparatus. peptide.compeptide.comnih.gov

Trimethylsilyl trifluoromethanesulfonate (TMSOTf): This is another alternative to HF and TFMSA that can offer fewer side reactions. peptide.com

During cleavage, the acidolytic removal of protecting groups generates reactive carbocations (e.g., benzyl and t-butyl cations) that can alkylate sensitive amino acid residues like Tryptophan, Methionine, and Cysteine. sigmaaldrich.com To prevent these side reactions, scavengers are added to the cleavage mixture to trap these electrophilic species. nih.govsigmaaldrich.compeptide.com Common scavengers include p-cresol, anisole (B1667542), thioanisole, dimethyl sulfide (DMS), and various thiols like 1,2-ethanedithiol (EDT). sigmaaldrich.compeptide.compolypeptide.com The specific combination of scavengers, known as a cleavage cocktail, is chosen based on the amino acid composition of the peptide. peptide.comsigmaaldrich.compeptide.com

Table 2: Common Cleavage Protocols for this compound (Boc/Bzl Strategy)

Cleavage ReagentTypical ConditionsKey ScavengersNotes
Hydrogen Fluoride (HF) 0-5 °C for 1-2 hoursp-cresol, anisole, dimethyl sulfide (DMS), p-thiocresol (for Cys)Requires special HF-resistant apparatus. Very effective. peptide.comsigmaaldrich.compeptide.com
Trifluoromethanesulfonic acid (TFMSA) 0 °C to room temp for 1-2 hoursm-cresol, TFA, DMS, EDT (for Trp)Does not require special apparatus but products may associate with salts. peptide.compeptide.comnih.gov
Low-High HF Two steps: 1) Low HF conc. in DMS to remove side-chain groups. 2) Standard high HF conc. to cleave from resin.DMS, p-cresol, p-thiocresolAims to reduce side reactions by using a milder initial deprotection step. peptide.comsigmaaldrich.compeptide.com

A major advantage of the Merrifield solid-phase method is its suitability for automation. libretexts.orglibretexts.orgfiveable.me Because the growing peptide is anchored to an insoluble support, the repetitive steps of deprotection, washing, and coupling can be performed in a single reaction vessel by simply adding and draining the required reagents and solvents. nobelprize.orgpeptide.comamericanpeptidesociety.org This process eliminates the need for manual purification of intermediates and minimizes mechanical losses, which were significant hurdles in solution-phase synthesis. libretexts.orglibretexts.orglibretexts.org

This key feature led to the development of automated peptide synthesizers, which are robotic instruments that can perform the entire synthesis cycle automatically. libretexts.orglibretexts.orgfiveable.meamericanpeptidesociety.org These machines can be programmed with the desired peptide sequence and will precisely deliver the necessary reagents and perform the washing steps for each cycle. libretexts.orglibretexts.org The development of automated synthesizers has made the routine production of peptides with 20 or more amino acids a process that can be completed in hours. libretexts.orglibretexts.orglibretexts.org

Automation directly enables high-throughput synthesis, allowing for the parallel or simultaneous creation of many different peptides. nih.govbeilstein-journals.org Techniques like the "tea bag" method, where resin for different peptides is contained in separate porous packets, allow for common washing and deprotection steps to be performed on all peptides at once, while the individual coupling steps are done separately. beilstein-journals.org This capacity for rapid, parallel synthesis was a critical precursor to the development of combinatorial chemistry. nih.gov

This compound in Combinatorial Chemistry

Combinatorial chemistry involves the synthesis of a large number of compounds, known as a library, in a single process. wikipedia.org this compound and the principles of solid-phase synthesis are foundational to this field. free.frwikipedia.org The most powerful technique for creating vast peptide libraries on solid supports is the split-and-pool (or split-mix) synthesis method. wikipedia.orgresearchgate.netcrsubscription.com

The process works as follows:

Split: A batch of this compound beads is divided into a number of equal portions. wikipedia.orgcrsubscription.com For a peptide library using the 20 proteinogenic amino acids, the resin would be split into 20 portions.

Couple: A different building block (e.g., a single, unique amino acid) is coupled to the resin in each portion. wikipedia.orgresearchgate.net After this step, each portion contains beads with a different first amino acid.

Pool: All the portions of the resin are recombined and mixed thoroughly. wikipedia.orgcrsubscription.com The result is a single pool of beads where each bead carries a single amino acid, but the pool as a whole contains all 20 starting amino acids.

This "split-couple-pool" cycle is repeated. For the second step, the pooled resin is again split into 20 portions, and the second amino acid is coupled. After pooling again, the beads will now carry dipeptides. Crucially, each individual bead has a unique peptide sequence, and the library contains a statistical representation of all possible combinations. wikipedia.orgcrsubscription.com A three-step synthesis using 20 amino acids at each step can generate a library of 8,000 (20³) different tripeptides. wikipedia.org This method allows for the creation of millions of unique compounds in a highly efficient manner. free.fr

Solid-Phase Organic Synthesis (SPOS) of Small Molecules on this compound

The utility of this compound is not limited to peptide synthesis. The chloromethyl group serves as a versatile anchor for a wide range of organic molecules, enabling multi-step solid-phase organic synthesis (SPOS) of small, non-peptidic compounds. rapp-polymere.com The fundamental advantages of SPPS—use of excess reagents and simplified purification by filtration—apply equally well to SPOS. researchgate.net

The chloromethylated polystyrene can be functionalized in numerous ways. For example:

Carboxylic acids can be attached as cesium salts to form ester linkages, which can then undergo further reactions. combichemistry.comrapp-polymere.com

Alcohols and phenols can be attached to form ether linkages. rapp-polymere.com

The resin can be used in reactions like the Suzuki coupling, where halo-benzoic acids are anchored to the resin and subsequently transformed into biaryl derivatives. rapp-polymere.com

The resin can serve as a support for creating libraries of other molecular scaffolds, such as 1,3-diols or β-lactams. rapp-polymere.com

After the desired synthetic sequence is completed on the solid support, the final product is released from the resin by cleaving the anchoring linkage, often using conditions similar to those in peptide synthesis, such as strong acid (HF) or other specific reagents depending on the linker chemistry. combichemistry.comrapp-polymere.com

Synthesis of Heterocyclic Compounds on this compound

The solid-phase synthesis of heterocyclic compounds on this compound offers significant advantages in terms of efficiency and library generation. By anchoring a starting material to the resin, multi-step reaction sequences can be carried out, with excess reagents and byproducts being easily washed away after each step.

An example of this is the efficient solid-phase synthesis of substituted pyrazolo[5,4-d]pyrimidines. In this method, the this compound is first reacted with a suitable starting material, which then undergoes a series of reactions including reductive amination, substitution, and intramolecular nucleophilic addition to build the heterocyclic core on the solid support. The final products are then cleaved from the resin using trifluoroacetic acid. researchgate.net This strategy allows for the generation of a library of diverse pyrazolo[5,4-d]pyrimidines by varying the building blocks used in the synthetic sequence.

Table 1: Examples of Heterocyclic Compounds Synthesized on this compound

Formation of Biaryl Derivatives on this compound

Biaryl compounds are important structural motifs in many pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction is a powerful method for their synthesis, and its adaptation to a solid-phase format using this compound has proven to be highly effective. In this approach, an aryl halide is attached to the resin, which is then coupled with an arylboronic acid in the presence of a palladium catalyst.

A this compound-supported diphenylphosphinobiphenyl palladium catalyst has been developed for this purpose. This heterogeneous catalyst demonstrates good activity in the Suzuki cross-coupling of a range of aryl iodides and bromides with phenylboronic acid, leading to the formation of the corresponding biaryl derivatives. sioc-journal.cn A significant advantage of this system is the ability to recycle the resin-bound catalyst multiple times without a significant loss of activity. sioc-journal.cn Furthermore, polymer-supported palladium catalysts have been successfully employed for the Suzuki-Miyaura coupling of aryl chlorides, which are often less reactive than the corresponding bromides and iodides. thieme-connect.com

Table 2: Suzuki-Miyaura Coupling on this compound for Biaryl Synthesis

Synthesis of Diol Libraries using this compound

While the solid-phase synthesis of peptide and heterocyclic libraries is well-established, the generation of diol libraries on this compound represents a more specialized application. The general strategy involves attaching a molecule with a protected hydroxyl group to the resin. Subsequent chemical manipulations on the solid support, followed by cleavage, can yield a diol. The diversity of the library can be achieved by using a variety of starting materials and reaction pathways.

A key advantage of using a solid support like this compound is the ability to drive reactions to completion using excess reagents, which can then be easily washed away. This is particularly beneficial in multi-step syntheses where purification of intermediates would be otherwise cumbersome.

Other Complex Organic Transformations on this compound

Beyond the synthesis of specific compound classes, this compound serves as a platform for a multitude of complex organic transformations. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, has been successfully performed on solid supports. For instance, piperazine-derived palladium complexes immobilized on this compound have been utilized as catalysts for the Heck reaction. acs.org

Another significant area is the use of this compound in "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is known for its high efficiency and specificity. A first-generation MacMillan imidazolidin-4-one organocatalyst has been anchored onto this compound via a CuAAC reaction. acs.org This immobilized catalyst has been effectively used in asymmetric Friedel-Crafts alkylations. acs.org

This compound as a Support for Catalysis and Reagent Immobilization

The immobilization of catalysts on solid supports like this compound is a key strategy in green chemistry, as it facilitates catalyst recovery and reuse, thereby reducing waste and cost.

Immobilized Metal-Based Catalysts on this compound

A variety of metal-based catalysts have been successfully immobilized on this compound. These heterogeneous catalysts often exhibit comparable or even enhanced activity and selectivity compared to their homogeneous counterparts, with the added benefit of easy separation from the reaction mixture.

Palladium-Based Catalysts: As mentioned earlier, palladium complexes supported on this compound are highly effective for Suzuki-Miyaura cross-coupling reactions. sioc-journal.cnorganic-chemistry.org For example, a this compound immobilized phenanthroline-palladium(II) complex has been shown to be an efficient and recyclable catalyst for these reactions at ambient temperature. organic-chemistry.org

Copper-Based Catalysts: Copper catalysts immobilized on solid supports are particularly useful for CuAAC click reactions. Resin-immobilized copper-binding ligands can accelerate triazole formation and the catalyst can be reused in multiple reaction cycles with minimal copper leaching. nih.govmdpi.com

Table 3: Examples of Immobilized Metal-Based Catalysts on this compound

This compound Supported Organocatalysts

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Immobilizing these organocatalysts on this compound allows for their recovery and reuse, making these processes more sustainable.

Proline-Based Organocatalysts: L-proline and its derivatives are effective catalysts for various asymmetric reactions, including aldol and Mannich reactions. This compound-supported ionic liquids/L-proline systems have been developed as efficient and recyclable catalysts for asymmetric aldol reactions, producing the desired products in good to excellent yields and with high enantioselectivities. researchgate.net

Cinchona Alkaloid-Based Organocatalysts: Cinchona alkaloids are versatile chiral catalysts for a wide range of asymmetric transformations. Polymer-supported cinchona alkaloid-derived ammonium salts have been employed as phase-transfer catalysts in the asymmetric synthesis of α-amino acids, with this compound-anchored cinchonidinium ammonium salts showing excellent results. researchgate.net These catalysts can be easily recovered by filtration and reused. researchgate.net Furthermore, polystyrene-supported Cinchona alkaloids have been applied in the asymmetric dimerization of ketenes, yielding Weinreb amides in good yields and with excellent enantiomeric purity. scispace.com

Table 4: Examples of this compound Supported Organocatalysts

This compound Supported Ionic Liquids in Catalysis

This compound has proven to be an excellent solid support for ionic liquids (ILs), creating a class of materials known as this compound Supported Ionic Liquids (MRSILs). benthamdirect.com These materials combine the advantageous properties of ionic liquids, such as their catalytic activity and solvent effects, with the benefits of a solid support, including ease of recovery, reusability, and chemical inertness. benthamdirect.com The immobilization of ionic liquids on this compound offers a significant advantage over homogeneous catalysis by simplifying catalyst separation from the reaction mixture. benthamdirect.com

MRSILs are synthesized by immobilizing various amine-based precursors, such as ammonium, choline, imidazolium, pyridine, and others, onto the chloromethylated polystyrene backbone of the resin. benthamdirect.com These supported ionic liquids can function as both metal-free organocatalysts and as supports for metal-containing catalysts. benthamdirect.com The versatility of MRSILs has led to their application in a range of organic transformations. For instance, benzothiazole-based MRSILs have been effectively used as organocatalysts for the greener synthesis of bioactive triazoles. conestogac.on.ca In other applications, MRSILs combined with L-proline have served as efficient and recyclable catalyst systems for asymmetric aldol reactions, producing products with good to excellent yields and enantioselectivity. researchgate.net The supported catalyst systems can often be recovered by simple filtration and reused multiple times without a significant loss of activity. researchgate.net

The application of MRSILs extends to various other catalytic processes, including cyanosilylation and Henry reactions, where the catalyst demonstrated high activity. mdpi.com Furthermore, this compound-supported functionalized amino acids have been developed as effective catalysts for the cycloaddition of carbon dioxide with epoxides. benthamdirect.comeurekaselect.com

Catalyst SystemReaction TypeKey Findings
This compound Supported Ionic Liquids (general)Various organic transformationsEfficient recovery, reusability, and chemical inertness. Can be metal-free or metal-containing catalysts. benthamdirect.com
Benzothiazole-based MRSILsSynthesis of 1,2,4-triazolesGreen and highly efficient synthesis; catalyst can be reused up to eight cycles without loss of activity. conestogac.on.ca
MRSILs / L-prolineAsymmetric aldol reactionGood to excellent yields and enantiomeric excess (ee) values; catalyst reusable for five times without significant decrease in activity. researchgate.net
This compound Supported Functionalized Amino AcidsCycloaddition of CO2 with epoxidesExhibited good reactivity; catalyst could be reused for up to three consecutive runs without severe reduction in activity. benthamdirect.comeurekaselect.com

Scavenger Resins Derived from this compound

Beyond its role as a support for catalysts and for the synthesis of peptides and oligonucleotides, this compound can be chemically modified to function as a scavenger resin. Scavenger resins are used in solution-phase synthesis to remove excess reagents or reaction byproducts, thereby simplifying the purification process. pitt.edu The use of a scavenger resin allows for the use of excess reagents to drive a reaction to completion, with the unreacted excess being easily removed by filtration. pitt.edu

A notable application of this compound as a scavenger is in the removal of triphenylphosphine (Ph3P) and triphenylphosphine oxide (Ph3P=O) from reaction mixtures. nih.gov These phosphorus compounds are common reagents or byproducts in reactions like the Wittig, Staudinger, and Mitsunobu reactions, as well as in palladium- or nickel-catalyzed coupling reactions. nih.gov Their removal through traditional methods like chromatography can be challenging.

By modifying commercially available high-loading chloromethylated polystyrene (this compound) with sodium iodide in situ, an effective scavenger for these compounds is created. nih.gov The resulting iodinated resin readily reacts with triphenylphosphine, sequestering it from the solution. This methodology has been demonstrated to be highly effective in purifying the products of various coupling reactions. nih.gov Similarly, a neutral this compound has been used to sequester tricyclohexylphosphine (PCy3), a byproduct in the synthesis of second-generation Grubbs, Hoveyda, and indenylidene catalysts for olefin metathesis. rsc.org This approach provides a clean product in high yield without the need for conventional purification methods that can lead to product loss. rsc.org

Scavenger Resin DerivativeTarget SpeciesApplication
Iodinated this compoundTriphenylphosphine (Ph3P), Triphenylphosphine oxide (Ph3P=O)Purification of products from reactions where Ph3P is a reagent or Ph3P=O is a byproduct. nih.gov
Neutral this compoundTricyclohexylphosphine (PCy3)Purification of second-generation olefin metathesis catalysts. rsc.org

Applications in Oligonucleotide Synthesis on this compound

The foundational work of R. Bruce Merrifield in solid-phase synthesis, initially developed for peptides, laid the groundwork for the automated solid-phase synthesis of oligonucleotides. atdbio.comlibretexts.org Solid-phase synthesis is the predominant method for manufacturing oligonucleotides for a vast array of applications, from research to potential therapeutic uses. atdbio.com The key principle involves covalently attaching the growing oligonucleotide chain to an insoluble solid support, which allows for the easy removal of excess reagents and byproducts by simple washing and filtration after each synthetic step. atdbio.com

Polystyrene, the polymer that constitutes this compound, is one of the most useful materials for solid supports in oligonucleotide synthesis, alongside controlled pore glass (CPG). atdbio.com The synthesis is typically carried out on a support material held within a column, through which reagents and solvents can freely pass. atdbio.com This setup has several advantages over traditional solution-phase synthesis:

Large excesses of reagents in the solution phase can be used to drive reactions to completion quickly.

Impurities and unreacted reagents are easily washed away.

The process is highly amenable to automation. atdbio.com

In the context of oligonucleotide synthesis, a functionalized polystyrene resin, such as this compound, serves as the starting point to which the first nucleoside is attached. The oligonucleotide chain is then elongated in a stepwise manner through a cycle of deprotection, coupling, capping, and oxidation steps. While CPG is very common, polystyrene supports are particularly noted for their potential for high loading capacities, which is advantageous for the large-scale synthesis of short oligonucleotides. atdbio.com

FeatureDescription
Principle The growing oligonucleotide chain is covalently attached to the insoluble polystyrene support (this compound), allowing for purification by filtration and washing at each step. atdbio.com
Advantages Enables the use of excess reagents to drive reactions to completion, simplifies purification, and is suitable for automation. atdbio.com
Support Material Polystyrene, the basis of this compound, is a key solid support material for this application. atdbio.com
Loading Capacity Polystyrene supports can offer high loading capacities, which is beneficial for producing large quantities of oligonucleotides. atdbio.com

Analytical Techniques for Merrifield Resin Based Chemistry

On-Resin Reaction Monitoring Methodologies.

Monitoring reactions directly on the solid support, or on-resin monitoring, is vital for optimizing reaction conditions and ensuring high yields and purity in Merrifield resin-based synthesis. Unlike solution-phase reactions where techniques like TLC or NMR can be readily applied to aliquots, the solid nature of the resin requires adapted or specialized methods.

One traditional approach involves the use of colorimetric tests, which provide a simple and rapid qualitative or semi-quantitative indication of the presence of specific functional groups on the resin. The Ninhydrin test (also known as the Kaiser test) is widely used to detect the presence of free primary amines, which is particularly useful for monitoring coupling steps in solid-phase peptide synthesis (SPPS) on amino-functionalized resins derived from this compound. irdg.orgresearchgate.netias.ac.inresearchgate.net A positive Ninhydrin test after a coupling step indicates incomplete reaction, prompting the need for a second coupling cycle. ias.ac.in The Fmoc test, which measures the UV absorbance of the fulvene (B1219640) derivative released after Fmoc deprotection, is another colorimetric method used to quantify loading and monitor deprotection efficiency in Fmoc-based SPPS. irdg.org Ellman's reagent has been employed to monitor reactions involving sulfhydryl groups on the resin. irdg.org

Spectroscopic methods have also been adapted for on-resin monitoring. Infrared (IR) spectroscopy, particularly using the KBr pellet method, allows for the direct analysis of resin-bound compounds in their solid state. irdg.orgscielo.brscielo.brresearchgate.net FT-IR can be used to follow the derivatization of the resin or the progression of a reaction by observing the appearance or disappearance of characteristic functional group vibrations. irdg.orgscielo.brresearchgate.net Studies have shown that IR spectroscopy can even be used to determine reaction rates on this compound. irdg.org Fluorescence spectroscopy offers advantages in terms of sensitivity and selectivity for monitoring solid-phase organic reactions. researchgate.netscielo.brscielo.org.mxresearchgate.net It can be used to continuously monitor intermediates or to study the kinetics of reactions on the resin, sometimes utilizing the native fluorescence of the polystyrene backbone or incorporating fluorescent labels. scielo.brscielo.org.mxresearchgate.net Direct fluorescence measurements on single resin beads have been demonstrated as an effective monitoring method. scielo.org.mxresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically "gel phase NMR," involves swelling the polymer-bound substrate in an appropriate solvent and acquiring standard NMR spectra. irdg.org This technique can provide detailed structural information and has been used to monitor solid-phase reactions using various nuclei, including 1H, 13C, 15N, 19F, and 31P. irdg.org However, a drawback is the relatively low sensitivity due to the limited amount of compound on the resin. irdg.org 19F gel-phase NMR has been reported as a sensitive method for quantifying the extent of loading onto polymer resin supports like this compound. researchgate.net

Gravimetric analysis, based on the weight gain of the resin after a reaction, can provide a simple measure of the extent of reaction or loading. However, its accuracy can be limited by the small weight gain relative to the resin backbone and the potential for trapped solvents and impurities. irdg.org

More recently, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) have been applied for direct analysis on the resin, demonstrating efficiency with various linkers. irdg.org Electrical conductivity measurements of the reaction solution have also been explored as a method for monitoring reactions in solid-phase peptide synthesis, providing an indication of reaction progress by tracking changes in ionic species. google.com Refractive index monitoring has emerged as a process analytical tool for real-time monitoring of SPPS, capable of tracking coupling, deprotection, and washing steps by observing changes in the refractive index of the solution. csic.es

Post-Cleavage Product Characterization Techniques in this compound Synthesis.

Once the synthesized compound is cleaved from the this compound, it is essential to characterize the product to confirm its identity, purity, and yield. The cleavage conditions from this compound typically require strongly acidic conditions, such as using trifluoroacetic acid (TFA) or hydrogen fluoride (B91410) (HF), although other methods like saponification or transesterification can also be employed depending on the linker and desired product. scielo.brnih.govpeptide.comiris-biotech.de After cleavage, the product is in solution and can be analyzed using conventional analytical techniques commonly used in organic chemistry. researchgate.netresearchgate.net

Chromatographic methods are widely used for analyzing and purifying cleaved products. High-Performance Liquid Chromatography (HPLC), particularly Reversed Phase HPLC (RP-HPLC), is a powerful tool for separating, identifying, and quantifying the components of the cleavage mixture. researchgate.netnih.govpeptide.comfiveable.me It is routinely used to assess the purity of the synthesized compound and to separate the desired product from impurities, including truncated sequences and side products. peptide.com

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight and confirming the identity of the cleaved product. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing both purity information and molecular weight confirmation in a single analysis. researchgate.netnih.gov Tandem Mass Spectrometry (MS/MS) can provide further structural information through fragmentation analysis, which is particularly valuable for peptide sequencing. nih.gov MALDI-TOF MS can also be used to analyze cleaved products. irdg.org

Spectroscopic techniques are indispensable for structural characterization. Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, etc.) provides detailed information about the structure and connectivity of atoms in the molecule. scielo.brresearchgate.netresearchgate.net IR spectroscopy can be used to confirm the presence of characteristic functional groups in the cleaved product. scielo.brnih.gov UV-Vis spectroscopy is useful for compounds with chromophores, allowing for concentration determination and structural analysis. scielo.brresearchgate.netresearchgate.net Fluorescence spectroscopy can also be applied if the product is fluorescent. scielo.br

Elemental analysis is a quantitative technique that determines the percentage of each element (e.g., carbon, hydrogen, nitrogen) in a pure compound, which can help confirm the empirical formula of the synthesized product. scielo.brresearchgate.netnih.govresearchgate.netrsc.orgmdpi.com

Other characterization techniques may include melting point determination for solid products and techniques like Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) for analyzing the resin itself or solid products, although these are less commonly used for routine product characterization after cleavage. rsc.org

The choice of post-cleavage characterization techniques depends on the nature of the synthesized compound and the information required. A combination of techniques, such as RP-HPLC for purity assessment and LC-MS for molecular weight and identity confirmation, is often employed to fully characterize the product obtained from this compound synthesis.

Comparative Analyses and Future Directions

Comparison of Merrifield Resin with Alternative Polymeric Supports

Structural Differences and Performance Implications of this compound vs. Other Resins

This compound, a foundational tool in solid-phase peptide synthesis (SPPS), is a chloromethylated polystyrene cross-linked with divinylbenzene (B73037) (DVB). peptide.comwikipedia.org Its structural simplicity, however, gives rise to distinct performance characteristics when compared to other commonly used polymeric supports.

One of the primary alternatives is Wang resin , which features a 4-hydroxybenzyl alcohol linker attached to the polystyrene core. peptide.com This structural modification makes Wang resin more suitable for the widely used Fmoc (9-fluorenylmethoxycarbonyl) chemistry, as the resulting ester linkage is readily cleaved by moderate acid treatment, typically with trifluoroacetic acid (TFA), to yield a C-terminal carboxylic acid. nbinno.comiris-biotech.de In contrast, the benzyl ether linkage formed with this compound requires harsher cleavage conditions, often involving strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), making it more compatible with the older Boc (tert-butyloxycarbonyl) chemistry. peptide.comnbinno.com

Rink amide resin is another key comparator, specifically designed for the synthesis of peptide amides. nbinno.com It incorporates an acid-labile Rink amide linker, which, upon cleavage with mild acid, directly yields a peptide with a C-terminal amide. nbinno.comnbinno.com This is a significant advantage over Merrifield and Wang resins, which both produce C-terminal carboxylic acids upon cleavage. nbinno.comnbinno.com While this compound can be modified to produce amides, it is not its primary design.

Below is a table summarizing the key structural and performance differences:

FeatureThis compoundWang ResinRink Amide ResinPEG-Grafted Resins (e.g., TentaGel)
Core Matrix Polystyrene-DVBPolystyrene-DVBPolystyrene-DVBPolystyrene-PEG Graft
Functional Group/Linker Chloromethyl4-Hydroxybenzyl alcoholRink amide linkerVaries (often with PEG spacer)
Primary Chemistry Boc-SPPSFmoc-SPPSFmoc-SPPSBoc and Fmoc SPPS
Cleavage Product C-terminal carboxylic acidC-terminal carboxylic acidC-terminal amideVaries with linker
Cleavage Conditions Harsh (HF, TFMSA)Moderate (TFA)Mild (TFA)Varies with linker
Swelling Properties Good in non-polar solvents, poor in polar solventsGood in non-polar solvents, poor in polar solventsGood in non-polar solvents, poor in polar solventsGood in a broad range of solvents
Performance Implications Robust for Boc chemistry, but harsh cleavage can degrade sensitive peptides. peptide.comWidely used for Fmoc synthesis of peptide acids. libretexts.orgPreferred for Fmoc synthesis of peptide amides. nbinno.comImproved performance for difficult sequences due to enhanced solvation. researchgate.net

Advantages and Limitations of this compound in Specific Synthetic Contexts

The utility of this compound is highly dependent on the specific synthetic application. Its advantages and limitations are rooted in its fundamental chemical and physical properties.

Advantages:

Mechanical and Chemical Stability: The polystyrene backbone of this compound provides high mechanical strength and chemical stability, making it suitable for automated synthesis where the resin beads are subjected to repeated physical stress. nih.gov

Cost-Effectiveness: As one of the earliest and most straightforward solid supports, this compound is generally less expensive than more specialized resins. nih.gov

Versatility as a Starting Material: this compound serves as a versatile precursor for the synthesis of a wide variety of other functionalized resins by attaching different linkers to the chloromethyl group. peptide.com

Suitability for Boc Chemistry: The robust benzyl ether linkage is well-suited for traditional Boc-based peptide synthesis, which utilizes strong acids for deprotection steps. peptide.comnbinno.com

Limitations:

Harsh Cleavage Conditions: The primary limitation of this compound is the need for strong, hazardous acids like HF for peptide cleavage. peptide.comresearchgate.net This not only requires specialized equipment but can also lead to the degradation of sensitive amino acid residues in the peptide. peptide.com

Poor Swelling in Polar Solvents: The hydrophobic nature of the polystyrene matrix results in poor swelling in polar aprotic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF). researchgate.net This can hinder reagent diffusion and lead to incomplete reactions, particularly for longer or more complex peptides.

Lower Yields for Difficult Sequences: Due to potential aggregation and poor solvation within the hydrophobic resin core, this compound can give lower yields and purity for "difficult" peptide sequences compared to more hydrophilic supports like PEG-grafted resins. researchgate.net

Incompatibility with Standard Fmoc Chemistry: The harsh cleavage conditions are generally incompatible with the acid-labile side-chain protecting groups used in standard Fmoc-SPPS. peptide.com

Green Chemistry Principles in this compound Applications

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to solid-phase synthesis, including methodologies utilizing this compound. biotage.com Key areas of focus include the development of more environmentally benign solvents and strategies for waste minimization.

Development of Environmentally Benign Solvents for this compound Applications

Traditionally, SPPS has relied heavily on hazardous polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). acs.orgtandfonline.com These solvents are facing increasing regulatory scrutiny due to their toxicity. gyrosproteintechnologies.com Consequently, significant research has been dedicated to finding greener alternatives that are compatible with solid-phase synthesis on supports like this compound.

A critical factor for a solvent's effectiveness in SPPS is its ability to swell the resin, which is essential for reagent accessibility. researchgate.net Research has shown that the swelling of this compound is highly dependent on the solvent's properties. whiterose.ac.uk While it swells well in moderately polar, oxygenated solvents, its performance in many greener alternatives can be limited. whiterose.ac.uk

Some promising green solvents that have been investigated include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF has shown promise as a replacement for DMF, particularly in the coupling steps of SPPS. biotage.comacs.org It has been found to provide high crude purity in the synthesis of certain peptides. biotage.com

Cyclopentyl methyl ether (CPME): Another bio-based solvent, CPME, has been evaluated as a less toxic alternative to traditional solvents. biotage.com

Ethyl Acetate (EtOAc): Often used in combination with other solvents like DMSO, ethyl acetate is a greener option for various steps in SPPS. gyrosproteintechnologies.com

γ-Valerolactone (GVL): This solvent has been successfully used in microwave-assisted SPPS with polystyrene-based resins, achieving yields comparable to standard methods. tandfonline.com

N-Butylpyrrolidinone (NBP): Structurally similar to NMP but not classified as reprotoxic, NBP has demonstrated good performance in SPPS. gyrosproteintechnologies.com

The table below presents a selection of green solvents and their general performance in the context of SPPS, which is indicative of their potential applicability with this compound.

Green SolventSource/TypeKey AdvantagesChallenges in SPPS
2-Methyltetrahydrofuran (2-MeTHF) Bio-based etherLess toxic than DMF/NMP, good performance in coupling. biotage.comMay not be optimal for all steps, such as Fmoc deprotection. biotage.com
Cyclopentyl methyl ether (CPME) Bio-based etherLower toxicity profile. biotage.comPerformance can be sequence and resin dependent.
Ethyl Acetate (EtOAc) EsterReadily available, less hazardous. tandfonline.comOften used in mixtures to achieve desired polarity. gyrosproteintechnologies.com
γ-Valerolactone (GVL) Bio-based lactoneEffective in microwave-assisted synthesis. tandfonline.comMay require optimization for specific applications.
N-Butylpyrrolidinone (NBP) PyrrolidinoneNot reprotoxic like NMP, good performance. gyrosproteintechnologies.comRelatively newer solvent, less data available.

It is important to note that a single green solvent may not be a perfect drop-in replacement for all steps of a synthesis. Often, mixtures of green solvents or the use of different solvents for different steps (e.g., coupling vs. deprotection) are necessary to achieve optimal results. biotage.com

Waste Minimization Strategies in this compound-Based Syntheses

A significant drawback of SPPS is the large volume of solvent waste generated from the repetitive washing steps required to remove excess reagents and byproducts. acs.orgnih.gov The core principle of SPPS, using an excess of reagents to drive reactions to completion, contributes to poor atom economy. slideshare.netresearchgate.net

Several strategies are being explored to minimize waste in syntheses that can be applied to this compound:

Process Intensification: Technologies like resonant batch reactors (RBR) can enhance the solid-to-liquid phase ratio, significantly reducing solvent consumption. nih.gov

Optimized Washing Protocols: Instead of fixed-volume washes, more intelligent washing protocols can be developed to use the minimum amount of solvent necessary to achieve the desired level of purity at each step.

Higher Loading Resins: Utilizing resins with a higher loading capacity can increase the amount of peptide produced per gram of resin, thereby reducing the relative amount of waste generated. nih.gov

The ultimate goal is to create a more sustainable synthetic process by combining the use of greener solvents with effective waste reduction techniques, making peptide synthesis more economically and environmentally viable. researchgate.netdntb.gov.ua

Emerging Trends and Prospective Research Avenues for this compound

Despite being a mature technology, research continues to evolve the applications and improve the performance of this compound and other solid supports. The future of this compound is likely to be shaped by the broader trends in solid-phase synthesis, including the drive for greater efficiency, sustainability, and the synthesis of more complex molecules.

Emerging Trends:

Automation and High-Throughput Synthesis: The robustness of this compound makes it well-suited for use in automated peptide synthesizers. libretexts.orgpressbooks.pub Future developments will likely focus on integrating advanced automation and robotic platforms for high-throughput synthesis of peptide libraries for drug discovery and other applications.

Novel Linker Strategies: While the classic chloromethyl group is defining, research into new linker systems that can be attached to the Merrifield backbone continues. These new linkers could offer milder cleavage conditions, compatibility with a broader range of chemistries, or enable the synthesis of different C-terminal functionalities.

Application in Non-Peptide Synthesis: The principles of solid-phase synthesis pioneered with this compound are increasingly applied to the synthesis of other classes of molecules, including oligonucleotides, oligosaccharides, and small organic molecules. nobelprize.org this compound can serve as a solid support for these syntheses, often after modification with appropriate linkers.

Flow Chemistry: The integration of solid-phase synthesis with continuous flow chemistry represents a significant emerging trend. Packing this compound into flow reactors could enable more efficient, scalable, and automated synthetic processes with better control over reaction parameters.

Prospective Research Avenues:

Development of "Greener" Merrifield-Type Resins: Research could focus on synthesizing the polystyrene backbone from renewable monomers or developing more biodegradable cross-linkers to improve the lifecycle environmental impact of the resin.

Hybrid Resin Architectures: The creation of hybrid materials that combine the mechanical stability of the Merrifield polystyrene core with the favorable solvation properties of other polymers (like PEG) grafted onto the surface or within the pores could lead to next-generation supports with superior performance. nih.gov

Smart Resins: A forward-looking research direction involves the development of "smart" resins that can respond to external stimuli (e.g., temperature, pH, light). This could allow for novel mechanisms of reaction control or triggered cleavage of the final product from the support.

Improved Analytical Techniques: The development of real-time, non-invasive analytical methods to monitor reactions occurring within the this compound beads would be a significant advancement. This would allow for more precise control over reaction times and reagent usage, leading to higher yields and purity while minimizing waste.

While newer resins have surpassed this compound for many standard peptide synthesis applications, its robustness, low cost, and versatility ensure its continued relevance. Future research will likely focus on enhancing its properties through the lens of green chemistry and adapting it to new and emerging synthetic technologies.

Q & A

Q. How do the chloromethyl functional groups in Merrifield resin influence its reactivity in solid-phase synthesis?

this compound’s chloromethyl (-CH₂Cl) groups serve as electrophilic sites for nucleophilic substitution reactions, enabling covalent attachment of substrates (e.g., amines, alcohols). To optimize functionalization:

  • Methodology : Use Volhard titration to quantify active chloride content (e.g., 1.41 mmol/g Cl in ).
  • Experimental Design : Pre-swell the resin in polar aprotic solvents (e.g., DMF) to enhance accessibility. Monitor reaction progress via FTIR (C=O stretch at 1675–1684 cm⁻¹) or fluorescence spectroscopy (λem = 460 nm) .
  • Key Consideration : Residual chloromethyl groups post-reaction may lead to side products; confirm conversion via elemental analysis (e.g., 0.15 mmol/g functionalization in ).

Q. What are the standard protocols for synthesizing functionalized this compound, and how are they validated?

Synthesis typically involves nucleophilic substitution under basic conditions. For reproducibility:

  • Stepwise Protocol :
    • Swell resin in DMF (10 mL/g, 15 min).
    • Add nucleophile (e.g., hydroxyphenylethanone, 7 mmol) and base (e.g., K₂CO₃, 35 mmol).
    • Heat at 75°C for 10 h with stirring .
  • Validation : Use complementary techniques:
    • FTIR : Confirm C-O (1268 cm⁻¹) or C=O (1675 cm⁻¹) bond formation.
    • Fluorimetry : Measure fluorescence intensity (FI = 28–52 AU) for real-time monitoring .
    • Elemental Analysis : Compare carbon/nitrogen ratios to theoretical values .

Q. How do researchers determine the loading capacity of this compound, and what factors affect accuracy?

Loading capacity is critical for reaction stoichiometry. Common methods include:

  • Volhard Titration : Quantifies free chloride ions post-reaction (e.g., 100% conversion in ).
  • Fluorimetric Assays : Correlate fluorescence intensity with functional group density (e.g., λexc = 386 nm) .
  • Pitfalls : Incomplete washing may retain unreacted reagents, inflating values. Always include control experiments with unmodified resin.

Advanced Research Questions

Q. How can contradictory data between elemental analysis and fluorescence assays in functionalization studies be resolved?

Discrepancies arise from methodological limitations:

  • Elemental Analysis : Measures bulk composition but may overlook inhomogeneous functionalization.
  • Fluorimetry : Detects surface-localized groups but requires fluorophore incorporation .
  • Resolution Strategy :
    • Combine techniques (e.g., SEM-EDS for spatial mapping).
    • Use kinetic studies (pseudo-first-order rate constants, e.g., 4.98 × 10⁻⁴ s⁻¹ in ) to assess reaction homogeneity.

Q. What experimental design principles mitigate low yields in this compound esterification (e.g., 14–50% in )?

Low yields stem from steric hindrance and side reactions. Optimization approaches:

  • Solvent Selection : Use high-swelling solvents (e.g., DCM > DMF) to enhance reagent diffusion.
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide).
  • Kinetic Monitoring : Implement in situ fluorimetry to terminate reactions at optimal conversion .

Q. How can novel characterization techniques (e.g., multisemiotic analysis) improve understanding of reaction mechanisms on this compound?

Integrating advanced methods:

  • Multisemiotic Analysis : Correlate spectral data (FTIR, fluorescence) with morphological changes (SEM/TEM).
  • Statistical Validation : Apply ANOVA to compare batch-to-batch variability in functionalization .
  • Case Study : Fluorescence intensity (FI) trends in revealed pseudo-first-order kinetics, guiding mechanistic insights.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.